molecular formula C20H19NO5 B6482696 ethyl 5-(2-methoxybenzamido)-3-methyl-1-benzofuran-2-carboxylate CAS No. 923226-72-6

ethyl 5-(2-methoxybenzamido)-3-methyl-1-benzofuran-2-carboxylate

Cat. No.: B6482696
CAS No.: 923226-72-6
M. Wt: 353.4 g/mol
InChI Key: UVUBCAZRBQXNQZ-UHFFFAOYSA-N
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Description

Ethyl 5-(2-methoxybenzamido)-3-methyl-1-benzofuran-2-carboxylate is a useful research compound. Its molecular formula is C20H19NO5 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.12632271 g/mol and the complexity rating of the compound is 510. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 5-(2-methoxybenzamido)-3-methyl-1-benzofuran-2-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. Its unique structure, characterized by an ethyl ester group, a methoxybenzamide substituent, and a methyl group on the benzofuran moiety, contributes to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C20_{20}H19_{19}N O5_5
Molecular Weight: 353.4 g/mol
CAS Number: 923226-72-6

The compound features a benzofuran core, which is a fused bicyclic structure that consists of a benzene ring and a furan ring. This structural arrangement is crucial for its interaction with various biological targets.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Benzofuran Core: Utilizing cyclization reactions to create the benzofuran framework.
  • Substitution Reactions: Introducing the methoxybenzamide and ethyl ester groups through acylation and esterification processes.

These synthetic pathways are essential for producing the compound in sufficient yield and purity for biological evaluation.

Biological Activities

This compound has been investigated for various biological activities:

Antidiabetic Activity

Recent studies have highlighted the potential antidiabetic effects of benzofuran derivatives, particularly their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. This compound was evaluated alongside other derivatives for its inhibitory potency against α-glucosidase.

CompoundIC50_{50} (µM)
This compoundTBD
Standard Drug (Acarbose)750.0 ± 10.0

The compound demonstrated significant inhibitory activity compared to the standard drug, indicating its potential as an antidiabetic agent .

Cytotoxicity Studies

Cytotoxicity assays were conducted using normal 3T3 cell lines to assess the safety profile of this compound. The results indicated that at concentrations up to 150 µM, the compound exhibited non-cytotoxic effects, suggesting a favorable therapeutic index.

CompoundCytotoxicity (IC50_{50} in µM)
This compound>150
Control (DMSO)-

This data supports further investigation into its use in therapeutic applications without significant adverse effects .

The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors:

  • Enzyme Inhibition: The compound acts as a competitive inhibitor of α-glucosidase, which can lead to reduced glucose absorption in the intestines.
  • Binding Affinity Studies: Molecular docking studies have been conducted to elucidate the binding interactions between the compound and target enzymes, revealing critical pharmacophoric features that contribute to its efficacy .

Case Studies and Research Findings

Research has shown that benzofuran derivatives often exhibit diverse biological activities:

  • Anticancer Properties: Some benzofuran derivatives have demonstrated anticancer activity against various cancer cell lines, indicating a potential avenue for therapeutic development.
  • Immunomodulatory Effects: Certain derivatives have shown promise in modulating immune responses, which could be beneficial in treating autoimmune diseases .

Properties

IUPAC Name

ethyl 5-[(2-methoxybenzoyl)amino]-3-methyl-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c1-4-25-20(23)18-12(2)15-11-13(9-10-17(15)26-18)21-19(22)14-7-5-6-8-16(14)24-3/h5-11H,4H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUBCAZRBQXNQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)NC(=O)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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